molecular formula C21H21N5O3 B2626672 N,7-bis(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540502-68-9

N,7-bis(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2626672
CAS No.: 540502-68-9
M. Wt: 391.431
InChI Key: BXGYRKOLYVCEIS-UHFFFAOYSA-N
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Description

N,7-bis(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by two 2-methoxyphenyl substituents at the N and 7 positions, a methyl group at position 5, and a carboxamide group at position 4. Its structural framework is associated with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, as observed in related triazolopyrimidines . The methoxy groups likely enhance solubility and modulate electronic interactions with biological targets .

Properties

IUPAC Name

N,7-bis(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-13-18(20(27)25-15-9-5-7-11-17(15)29-3)19(26-21(24-13)22-12-23-26)14-8-4-6-10-16(14)28-2/h4-12,19H,1-3H3,(H,25,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGYRKOLYVCEIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3OC)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,7-bis(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using similar microwave-mediated conditions. The broad substrate scope and good functional group tolerance of this method make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N,7-bis(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Synthetic Pathways

The synthesis of N,7-bis(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions that include the formation of the triazolo-pyrimidine core. Recent studies have demonstrated efficient synthetic methods that utilize microwave-assisted techniques and catalyst-free conditions to enhance yield and reduce reaction times .

Biological Activities

1. Antiviral Properties:
Research has indicated that derivatives of the triazolo[1,5-a]pyrimidine scaffold exhibit significant antiviral activity. For instance, compounds structurally related to this compound have shown effectiveness against influenza viruses by inhibiting viral replication and protein interactions critical for viral assembly .

2. Anticancer Activity:
Several studies have explored the cytotoxic effects of triazolo-pyrimidine derivatives against various cancer cell lines. The compound has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. The mechanism of action often involves the modulation of cell cycle progression and induction of cell death pathways .

3. Anti-inflammatory Effects:
Compounds featuring the triazolo[1,5-a]pyrimidine structure have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases and conditions characterized by excessive inflammation .

Case Studies

Case Study 1: Antiviral Activity
In a study focusing on the synthesis of triazolo-pyrimidines as antiviral agents, derivatives including this compound were tested for their ability to inhibit influenza virus replication. The results indicated a significant reduction in viral load at non-toxic concentrations when tested against various strains of influenza A virus .

Case Study 2: Anticancer Screening
A comprehensive screening of triazolo-pyrimidine derivatives revealed that this compound exhibited potent cytotoxicity against MCF-7 breast cancer cells. The compound was found to induce apoptosis through mitochondrial pathways and showed promise in reducing tumor size in xenograft models .

Mechanism of Action

The mechanism of action of N,7-bis(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with molecular targets such as kinases and other enzymes. It acts by inhibiting the activity of these enzymes, thereby disrupting key cellular processes. The compound’s structure allows it to bind effectively to the active sites of these enzymes, blocking their function and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Substituent Variations at the N- and 7-Positions

The target compound’s bis(2-methoxyphenyl) groups differentiate it from analogues with alternative aryl substitutions:

Compound Substituents (N/7 positions) Key Modifications & Implications Biological Activity (Reported) Reference ID
Target Compound N-(2-methoxyphenyl), 7-(2-methoxyphenyl) Balanced electron-donating effects; potential for improved solubility and target affinity Anticancer (inferred from class)
BV45536 N-(2-methoxyphenyl), 7-(2-methoxyphenyl), 2-methylsulfanyl Methylsulfanyl group increases lipophilicity; may enhance membrane permeability Not explicitly reported
7-(3-Hydroxyphenyl)-N-(2-methoxyphenyl) 7-(3-hydroxyphenyl), N-(2-methoxyphenyl) Hydroxyl group introduces hydrogen-bonding capacity; may improve binding to polar targets Not reported
7-[4-(Difluoromethoxy)phenyl]-N-(2-methoxyphenyl) 7-(4-difluoromethoxy), N-(2-methoxyphenyl) Fluorine atoms enhance metabolic stability; potential resistance to oxidative degradation Research use (no activity specified)

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (target compound) improve solubility and moderate receptor interactions, whereas fluorinated substituents () enhance metabolic stability .

Core Modifications: Carboxamide and Triazole Functionality

The carboxamide group at position 6 is a conserved feature in many analogues, but substitutions on the triazole ring significantly alter activity:

Compound Triazole Substituent Impact on Activity Synthesis Method Reference ID
Target Compound Unsubstituted triazole Standard scaffold; relies on methoxy groups for activity modulation Multi-component Biginelli-like reaction (inferred)
2-Amino-triazolo[1,5-a]pyrimidines 2-Amino group Amino group enables hydrogen bonding; compound 5l () showed potent anticancer activity One-pot multi-component synthesis
Benzylthio derivatives (Compounds 1,10,13,16) 2-Benzylthio group Enhanced antibacterial activity against Enterococcus; structural bulk may limit bioavailability Room-temperature condensation

Key Observations :

  • Amino vs. Methoxy Groups: 2-Amino derivatives () exhibit stronger cytotoxic activity due to hydrogen bonding, whereas methoxy groups prioritize solubility .
  • Benzylthio Derivatives : These compounds () demonstrate niche antibacterial effects, suggesting substituent-dependent target specificity .

Key Observations :

  • Catalyst Efficiency: Heterogeneous catalysts () improve sustainability, while acidic conditions () optimize yields for amino-substituted derivatives .
  • Temperature Sensitivity : Elevated temperatures (90°C) are critical for cyclization in carboxamide synthesis but may degrade sensitive substituents .

Biological Activity

N,7-bis(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound belonging to the triazolo[1,5-a]pyrimidine class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential anticancer properties and other pharmacological effects.

Chemical Structure and Properties

  • Molecular Formula : C24H21N7O2
  • Molecular Weight : 439.479 g/mol
  • IUPAC Name : N-(2-methoxyphenyl)-5-methyl-2,7-dipyridin-3-yl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

The compound features a complex structure that includes a triazolopyrimidine core with methoxyphenyl substituents. This structural diversity is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of triazolo[1,5-a]pyrimidine derivatives against various cancer cell lines. For instance:

  • Cell Lines Tested : MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
  • Key Findings :
    • Compound H12 from a related study exhibited IC50 values of 9.47 μM (MGC-803), 9.58 μM (HCT-116), and 13.1 μM (MCF-7), indicating significant potency compared to the standard drug 5-Fu .
    • The mechanism involved suppression of the ERK signaling pathway leading to decreased phosphorylation levels of key proteins such as ERK1/2 and AKT .

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibition against various enzymes linked to cancer progression.
  • Induction of Apoptosis : Evidence suggests that these compounds can induce apoptosis in cancer cells through modulation of cell cycle-related proteins .

Comparative Biological Activity

CompoundCell LineIC50 Value (μM)Mechanism
H12MGC-8039.47ERK pathway inhibition
H12HCT-1169.58Apoptosis induction
H12MCF-713.1Cell cycle arrest

Study 1: Synthesis and Evaluation

A study focused on synthesizing various triazolo[1,5-a]pyrimidine derivatives demonstrated their potential as anticancer agents. The synthesized compounds were evaluated for their antiproliferative activities against several cancer cell lines using the MTT assay .

Study 2: Structure–Activity Relationship (SAR)

Research into the SAR of triazolo[1,5-a]pyrimidines revealed that modifications at specific positions significantly influenced biological activity. For example, introducing different substituents at the 7-position enhanced anticancer potency .

Study 3: Pharmacological Potentials

Another investigation assessed the pharmacological potentials of related compounds against various human pathogenic bacteria and their antiproliferative effects on breast cancer cell lines. These studies highlighted the broad-spectrum bioactivity associated with triazolo[1,5-a]pyrimidine derivatives .

Q & A

Q. Table 1: Catalyst Comparison

CatalystConditionsYield (%)AdvantagesLimitations
Schiff base Zn(II)Solvent-free, 60°C70–85Recyclable, eco-friendlyRequires nanoparticle synthesis
TMDPEthanol/water, RT65–80Mild conditionsHigh toxicity
APTSEthanol, reflux60–75Simple one-pot protocolModerate yields

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:
Validation involves a multi-step analytical workflow:

Purity Assessment : Thin-layer chromatography (TLC) for reaction monitoring .

Crystallization : Single-crystal X-ray diffraction for 3D structural elucidation (e.g., bond angles, substituent conformations) .

Spectroscopic Analysis :

  • ¹H/¹³C NMR : Confirms substituent integration and coupling patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
  • IR Spectroscopy : Identifies carboxamide C=O stretches (~1680 cm⁻¹) and triazole ring vibrations .

Basic: What preliminary biological assays are recommended to assess therapeutic potential?

Answer:
Initial screening should prioritize:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive bacteria (e.g., Enterococcus faecium) with MIC (minimum inhibitory concentration) profiling .
  • Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity indices .

Advanced: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Answer:
Optimization strategies include:

  • Solvent Screening : Replace ethanol/water with ionic liquids (e.g., [BMIM][BF₄]) to enhance solubility and reduce side reactions .
  • Flow Chemistry : Continuous flow reactors for better temperature control and scalability .
  • DoE (Design of Experiments) : Statistical modeling (e.g., response surface methodology) to balance variables like catalyst loading, temperature, and reaction time .

Q. Example Workflow :

Screen 5–10 solvent systems.

Test catalysts at 1–5 mol% loadings.

Use HPLC tracking for byproduct minimization.

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:
Contradictions often arise from substituent effects or assay variability. Mitigation steps:

Structure-Activity Relationship (SAR) Analysis : Compare bioactivity across derivatives with systematic substituent changes (e.g., methoxy vs. hydroxyl groups) .

Assay Standardization :

  • Use identical cell lines/passage numbers.
  • Normalize data to positive controls (e.g., doxorubicin for cytotoxicity).

Meta-Analysis : Pool data from multiple studies to identify trends (e.g., logP vs. IC₅₀ correlations) .

Q. Table 2: Bioactivity Variability Example

Substituent (R)Antibacterial MIC (µg/mL)Cytotoxicity IC₅₀ (µM)
4-Methoxyphenyl8.2>100
3-Bromophenyl32.518.7
4-Hydroxyphenyl64.045.3

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) or bacterial enzymes (e.g., DNA gyrase). Focus on hydrogen bonding with pyrimidine N atoms and hydrophobic interactions with methoxyphenyl groups .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
  • QSAR Modeling : Develop regression models linking electronic parameters (e.g., Hammett σ) to bioactivity .

Q. Key Findings :

  • Methoxy groups enhance membrane permeability but reduce solubility.
  • Triazole ring nitrogens are critical for ATP-competitive inhibition .

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